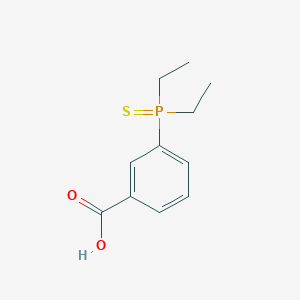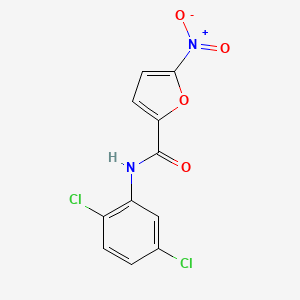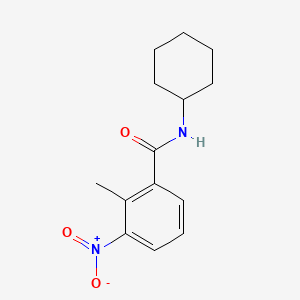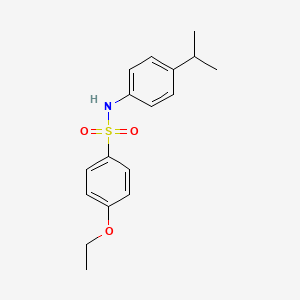
4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide, also known as EIPBS, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. EIPBS has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, this compound can induce the expression of genes that are involved in cell cycle arrest and apoptosis. In addition, this compound has been found to inhibit the activation of NF-κB, which is a signaling pathway that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and inhibition of angiogenesis. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antitumor activity by inhibiting angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One of the major advantages of 4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. It has been found to exhibit potent anticancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, there are some limitations associated with the use of this compound in lab experiments. For example, the compound is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. In addition, the compound is highly toxic and can pose a risk to researchers who handle it.
将来の方向性
There are many future directions for the research on 4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are exploring the potential of modifying the compound to enhance its biological activity and reduce its toxicity. Another area of interest is the investigation of the mechanism of action of this compound. Studies are underway to elucidate the pathways involved in the biological activity of the compound. Finally, researchers are exploring the potential of this compound as a diagnostic tool for the detection of cancer and other diseases. Studies have shown that this compound can selectively bind to cancer cells, making it a promising candidate for the development of new imaging agents.
合成法
The synthesis of 4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide involves a multistep reaction, starting from 4-isopropylphenylamine and 4-nitrobenzenesulfonyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl alcohol to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-ethoxy-N-(4-isopropylphenyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antitumor properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antitumor activity by inhibiting angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
特性
IUPAC Name |
4-ethoxy-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-4-21-16-9-11-17(12-10-16)22(19,20)18-15-7-5-14(6-8-15)13(2)3/h5-13,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOLAZQARRQMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5888430.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5888431.png)
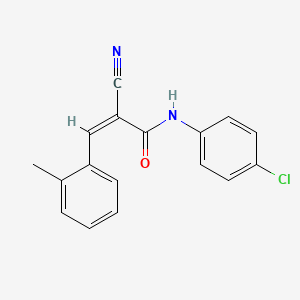
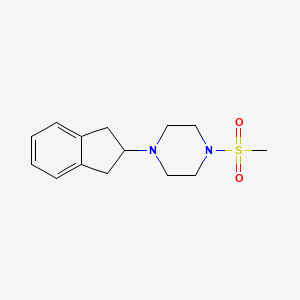
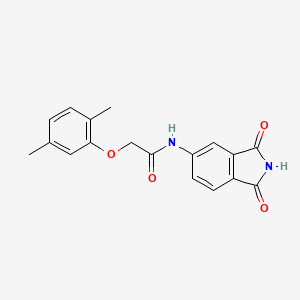
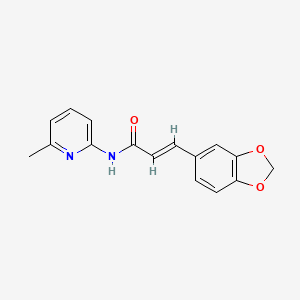
![2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5888467.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)
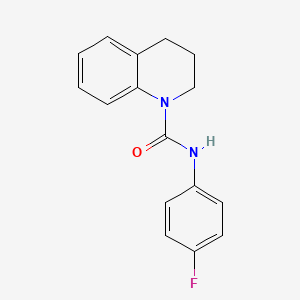
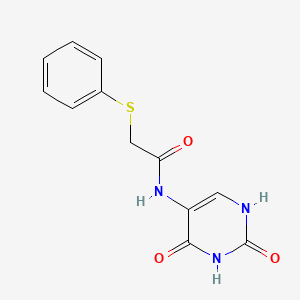
![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)
